7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
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Overview
Description
7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired indazole derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and the presence of catalysts like sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being investigated for its potential therapeutic properties, including its role in inhibiting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Bromo-7-fluoro-1H-indazole: Similar in structure but lacks the carboxylic acid group.
7-Bromo-4-chloro-1H-indazole-3-carboxylic acid: Similar but with a chlorine atom instead of fluorine.
Indazole-3-carboxylic acid: Lacks the bromine and fluorine substituents.
Uniqueness: 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4BrFN2O2 |
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Molecular Weight |
259.03 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-2-4(10)5-6(3)11-12-7(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
GZNJRAMLYOOOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)C(=O)O)F |
Origin of Product |
United States |
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